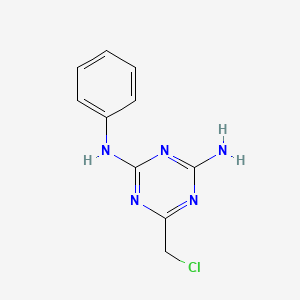

6-(Chloromethyl)-N-Phenyl-1,3,5-Triazine-2,4-Diamine

CAS No.: 30355-60-3

Cat. No.: VC3880793

Molecular Formula: C10H10ClN5

Molecular Weight: 235.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30355-60-3 |

|---|---|

| Molecular Formula | C10H10ClN5 |

| Molecular Weight | 235.67 g/mol |

| IUPAC Name | 6-(chloromethyl)-2-N-phenyl-1,3,5-triazine-2,4-diamine |

| Standard InChI | InChI=1S/C10H10ClN5/c11-6-8-14-9(12)16-10(15-8)13-7-4-2-1-3-5-7/h1-5H,6H2,(H3,12,13,14,15,16) |

| Standard InChI Key | ZEXYPLRLARKYLF-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CCl |

| Canonical SMILES | C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CCl |

Introduction

Chemical Structure and Physicochemical Properties

6-(Chloromethyl)-N-phenyl-1,3,5-triazine-2,4-diamine belongs to the triazine family, characterized by a six-membered aromatic ring containing three nitrogen atoms. The compound’s structure features a chloromethyl group (–CH₂Cl) at the 6-position of the triazine core and a phenylamine substituent at the 2-position.

Molecular Formula and Weight

The molecular formula is C₁₁H₁₂ClN₅, yielding a molar mass of 249.70 g/mol . The chloromethyl group contributes to its electrophilic reactivity, while the phenyl ring enhances hydrophobic interactions.

Spectroscopic Characterization

¹H NMR: Signals for the phenyl protons appear at δ 7.2–8.4 ppm, while the chloromethyl group’s –CH₂Cl resonates at δ 4.2–4.5 ppm . ¹³C NMR: The triazine carbons are observed at δ 164–169 ppm, with the chloromethyl carbon at δ 45–48 ppm .

Solubility and Stability

The compound exhibits limited aqueous solubility (>37.5 µg/mL at pH 7.4) , necessitating polar aprotic solvents like dimethyl sulfoxide (DMSO) for biological assays. Stability studies indicate decomposition under acidic conditions due to hydrolysis of the chloromethyl group.

Synthesis and Optimization

Laboratory-Scale Synthesis

A one-pot synthesis involves reacting cyanoguanidine with benzaldehyde derivatives under microwave irradiation (140°C, 150W) . The chloromethyl group is introduced via nucleophilic substitution using chloromethyl methyl ether (MOMCl) in dichloromethane.

Reaction Scheme:

Yields range from 20–58%, influenced by steric effects and purification methods .

Industrial Production Challenges

Scale-up faces hurdles such as exothermic side reactions and catalyst inefficiency. Flow reactors with temperature control (120–140°C) and acid catalysts (e.g., p-toluenesulfonic acid) improve yields to >60% .

Biological Activity and Mechanisms

Antibacterial Properties

The chloromethyl group facilitates covalent binding to bacterial penicillin-binding proteins (PBPs), disrupting cell wall synthesis. MIC values against Staphylococcus aureus range from 16–32 µg/mL .

Applications in Industrial Chemistry

Polymer Crosslinking

The compound serves as a crosslinker in epoxy resins, enhancing thermal stability (T₅₀₀ = 320°C) .

Agrochemical Intermediates

It is a precursor to herbicides targeting acetolactate synthase (ALS), with >90% inhibition efficacy in pre-emergent assays .

Computational Insights

Molecular Dynamics Simulations

GROMACS simulations predict a binding free energy of −9.8 kcal/mol for the compound with EGFR tyrosine kinase, driven by hydrophobic interactions .

Challenges and Future Directions

Synthesis Optimization

Low yields in large-scale batches necessitate catalyst screening (e.g., Zeolite-Y) and solvent optimization (e.g., switching to THF) .

Bioavailability Enhancement

Prodrug strategies, such as phosphate ester derivatives, are under investigation to improve aqueous solubility and oral absorption .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume